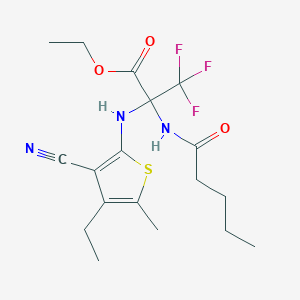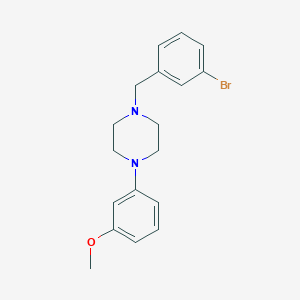
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinamine is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMTCP, and it has been the subject of several studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of DMTCP is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic and antidepressant effects. DMTCP also has an affinity for several other receptors, including the adrenergic α1 and α2 receptors, the histamine H1 receptor, and the muscarinic acetylcholine receptors.
Biochemical and Physiological Effects:
DMTCP has been shown to have several biochemical and physiological effects, including its ability to modulate the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. DMTCP has also been shown to increase the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These effects are thought to contribute to its neuroprotective and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMTCP has several advantages for lab experiments, including its high potency and selectivity for its target receptors. DMTCP is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo experiments. However, DMTCP has several limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on DMTCP, including its use as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to investigate the long-term effects of DMTCP on neurotransmitter levels and its potential for addiction and abuse. Additionally, the development of more selective DMTCP analogs could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, DMTCP is a chemical compound with several potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of DMTCP as a therapeutic agent and to develop more selective analogs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of DMTCP involves the reaction of 3,4-dimethylphenylamine with tetrahydro-2H-thiopyran-4-one and piperidine in the presence of a reducing agent. This reaction results in the formation of DMTCP as a white crystalline solid. The synthesis of DMTCP has been optimized by several researchers, and it is now possible to produce this compound with high purity and yield.
Applications De Recherche Scientifique
DMTCP has been shown to have several potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and an anxiolytic. Several studies have investigated the effects of DMTCP on animal models of depression, anxiety, and psychosis, and the results have been promising. DMTCP has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(thian-4-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2S/c1-14-5-6-16(12-15(14)2)19-17-4-3-9-20(13-17)18-7-10-21-11-8-18/h5-6,12,17-19H,3-4,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTULKWOZAZTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C3CCSCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(thian-4-yl)piperidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)

![[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)

![1-(6-chloro-3-pyridazinyl)-4-(2-isopropoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046325.png)
![N,N'-[4-methyl-6-(2-oxo-1-pyrrolidinyl)-1,3-phenylene]bis(2-methylbenzamide)](/img/structure/B6046340.png)
![2-{4-[1-(2-thienylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6046348.png)

![N-methyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6046361.png)
![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6046365.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046371.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6046377.png)